2-Methyl-1-benzothiophen-7-OL
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Overview
Description
2-Methyl-1-benzothiophen-7-OL is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and applications in medicinal chemistry. The compound features a benzene ring fused to a thiophene ring, with a hydroxyl group at the 7th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-benzothiophen-7-OL can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. Electrochemical methods have also been explored for the synthesis of benzothiophene motifs, offering a green and efficient alternative .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-benzothiophen-7-OL undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Methyl-1-benzothiophen-7-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-1-benzothiophen-7-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzothiophene
- 7-Hydroxybenzothiophene
- 2-Methyl-1-benzothiophene
Uniqueness
2-Methyl-1-benzothiophen-7-OL is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical and biological properties. Compared to other benzothiophene derivatives, it may exhibit enhanced antimicrobial and antioxidant activities .
Properties
Molecular Formula |
C9H8OS |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-methyl-1-benzothiophen-7-ol |
InChI |
InChI=1S/C9H8OS/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,10H,1H3 |
InChI Key |
WETVXNMQTVOXGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=CC=C2)O |
Origin of Product |
United States |
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